4-Methoxy-3-[(2-oxobut-3-en-1-yl)oxy]benzonitrile
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Overview
Description
4-Methoxy-3-[(2-oxobut-3-en-1-yl)oxy]benzonitrile is a chemical compound known for its unique structure and properties It is characterized by the presence of a methoxy group, a benzonitrile moiety, and an oxobut-3-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-[(2-oxobut-3-en-1-yl)oxy]benzonitrile typically involves the reaction of 4-methoxybenzonitrile with an appropriate oxobut-3-en-1-yl derivative under specific conditions. One common method includes the use of a base-catalyzed reaction where the oxobut-3-en-1-yl derivative is added to the 4-methoxybenzonitrile in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and recrystallization would be employed to achieve high-quality output .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-[(2-oxobut-3-en-1-yl)oxy]benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or oxobut-3-en-1-yl groups, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
4-Methoxy-3-[(2-oxobut-3-en-1-yl)oxy]benzonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-[(2-oxobut-3-en-1-yl)oxy]benzonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid
- 4-Methoxybenzonitrile
- 4-Methoxy-3-oxobut-1-yn-1-yltrimethylsilane
Uniqueness
4-Methoxy-3-[(2-oxobut-3-en-1-yl)oxy]benzonitrile is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
62787-67-1 |
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Molecular Formula |
C12H11NO3 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
4-methoxy-3-(2-oxobut-3-enoxy)benzonitrile |
InChI |
InChI=1S/C12H11NO3/c1-3-10(14)8-16-12-6-9(7-13)4-5-11(12)15-2/h3-6H,1,8H2,2H3 |
InChI Key |
AFAVCSOWKMRNDV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C#N)OCC(=O)C=C |
Origin of Product |
United States |
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